(6-Bromopyridin-2-yl)(cyclopropyl)methanone
Overview
Description
6-Bromopyridin-2-yl)(cyclopropyl)methanone (6-BP2CM) is a synthetic compound derived from the cyclopropylmethanone family of compounds. It is an important intermediate in chemical synthesis and has a wide range of applications in the scientific community. 6-BP2CM is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and intermediates for organic synthesis. It is also used in the synthesis of polymers and other materials. 6-BP2CM is a versatile compound that can be used in a variety of reaction pathways to create novel compounds. We will also discuss potential future directions for the use of 6-BP2CM.
Scientific Research Applications
Synthesis and Structural Analysis
- Rusnac et al. (2020) studied the condensation reaction between 2-acetylpyridine and 2-formylpyridine, leading to compounds with potential application in antimicrobial and antifungal areas (Rusnac et al., 2020).
- Abarca et al. (2006) explored the formation of pyridylcarbene by thermal decomposition of bromo-triazolopyridines, resulting in various pyridine derivatives (Abarca et al., 2006).
Pharmacological Potential
- Mallikarjuna et al. (2014) synthesized derivatives of cyclopropyl methanone and evaluated their anticancer and antituberculosis activities, revealing significant activity in some compounds (Mallikarjuna et al., 2014).
- Stark (2000) discussed the synthesis of cyclopropyl phenyl methanone derivatives as antagonists for the histamine H3 receptor (Stark, 2000).
Antioxidant and Antimicrobial Activities
- Çetinkaya et al. (2012) synthesized derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and found effective antioxidant power in the synthesized bromophenols (Çetinkaya et al., 2012).
- Borza et al. (2007) identified potent NR2B subunit-selective antagonists of the NMDA receptor among indole-2-carboxamides and benzimidazole-2-carboxamides (Borza et al., 2007).
Application in Pain Treatment
- Tsuno et al. (2017) identified (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as selective TRPV4 channel antagonists with analgesic effects in pain treatment models (Tsuno et al., 2017).
properties
IUPAC Name |
(6-bromopyridin-2-yl)-cyclopropylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-1-2-7(11-8)9(12)6-4-5-6/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFFHOFMHKPCMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromopyridin-2-yl)(cyclopropyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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